2,2,5-trimethyl-3H-inden-1-one
Description
2,2,5-Trimethyl-3H-inden-1-one is a bicyclic ketone featuring a substituted indenone core with methyl groups at the 2, 2, and 5 positions. The compound is likely synthesized via cyclization or condensation reactions, as seen in related indenones .
Properties
CAS No. |
124688-08-0 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2,2,5-trimethyl-3H-inden-1-one |
InChI |
InChI=1S/C12H14O/c1-8-4-5-10-9(6-8)7-12(2,3)11(10)13/h4-6H,7H2,1-3H3 |
InChI Key |
LYDRNCBZNRJMPK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C(=O)C(C2)(C)C |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C(C2)(C)C |
Synonyms |
2,3-DIHYDRO-2,2,5-TRIMETHYL-1H-INDEN-1-ONE |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5-Trimethylindan-1-one typically involves the cyclization of appropriate precursors. One common method is the Friedel-Crafts acylation of 2,2,5-trimethylbenzene with an acyl chloride, followed by cyclization to form the indanone structure. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride under anhydrous conditions.
Industrial Production Methods: Industrial production of 2,2,5-Trimethylindan-1-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, temperature control, and purification techniques are crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 2,2,5-Trimethylindan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: Formation of 2,2,5-trimethylindan-1-carboxylic acid.
Reduction: Formation of 2,2,5-trimethylindan-1-ol.
Substitution: Formation of halogenated derivatives like 2,2,5-trimethyl-5-bromoindan-1-one.
Scientific Research Applications
2,2,5-Trimethylindan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,2,5-Trimethylindan-1-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Its effects are mediated through binding to active sites or altering the conformation of target proteins, thereby influencing their activity.
Comparison with Similar Compounds
Structural and Substituent Variations
The table below highlights key structural differences among indenone derivatives:
Spectroscopic and Analytical Data
- NMR Shifts: Nitro-substituted indenones (e.g., from ) exhibit a distinct 13C-NMR peak at 147.14 ppm for C-NO₂, absent in 2,2,5-trimethyl derivatives . Amino-substituted analogs () show a C-NH₂ peak at 144.88 ppm, highlighting electronic differences from methyl groups .
- HRMS: A nitro-containing analog (C₁₅H₁₃N₂O₂) has an exact mass of 253.0979 , while an amino-substituted compound (C₁₅H₁₅N₂) shows 223.1225 . These differ significantly from the theoretical mass of this compound (~174.24 g/mol).
Physicochemical Properties
- Solubility: Methyl groups improve lipophilicity compared to polar nitro or amino derivatives .
- Stability : Electron-withdrawing groups (e.g., nitro, benzoyl) reduce ketone stability, while electron-donating methyl groups enhance it .
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